molecular formula C23H23FN4O B11279776 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11279776
M. Wt: 390.5 g/mol
InChI Key: CKWGYIBRKKSBLY-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The piperidine ring is then synthesized and attached to the pyridazine core. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
  • 4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone

Uniqueness

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both a fluorophenyl and a piperidine ring provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H23FN4O/c1-16-4-2-3-5-20(16)25-23(29)18-12-14-28(15-13-18)22-11-10-21(26-27-22)17-6-8-19(24)9-7-17/h2-11,18H,12-15H2,1H3,(H,25,29)

InChI Key

CKWGYIBRKKSBLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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